2-Hydroxyoleic acid (2OHOA) is a synthetically produced fatty acid analog of oleic acid, a naturally occurring monounsaturated fatty acid abundant in olive oil. [] 2OHOA is classified as a membrane lipid therapy drug, meaning its therapeutic target is the cellular membrane rather than a specific protein. [] It is currently under investigation for its potential use as an anti-tumor agent, particularly in treating glioblastoma, a type of brain cancer. [, , , , ] 2OHOA exhibits significant anti-tumor activity in preclinical models, including both in vitro and in vivo studies, and has demonstrated promising results in early-stage human clinical trials. [, , , , ]
2-Hydroxy Oleic Acid is a derivative of oleic acid, characterized by the presence of a hydroxyl group at the second carbon position. This compound has garnered attention in various scientific fields due to its potential therapeutic applications, particularly in cancer treatment and lipid metabolism modulation. It is classified as a fatty acid and is part of the broader category of hydroxy fatty acids.
2-Hydroxy Oleic Acid is primarily synthesized from oleic acid, which is a common monounsaturated fatty acid found in various natural sources such as olive oil and avocados. The synthesis process typically involves chemical modifications that introduce the hydroxyl group at the appropriate position.
Chemically, 2-Hydroxy Oleic Acid belongs to the class of fatty acids and is categorized under hydroxy fatty acids. Its structure allows it to participate in various biochemical pathways, influencing lipid metabolism and cellular signaling processes.
The synthesis of 2-Hydroxy Oleic Acid can be achieved through several methods, with one prominent approach involving the deprotonation of oleic acid followed by hydroxylation.
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed for product verification and analysis .
The molecular formula for 2-Hydroxy Oleic Acid is C₁₈H₃₄O₂, indicating it contains 18 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms. The structural representation highlights the hydroxyl group attached to the second carbon of the oleic acid chain.
This structure allows for unique interactions within biological membranes and cellular processes.
2-Hydroxy Oleic Acid participates in several biochemical reactions:
The compound's reactivity is influenced by its hydroxyl group, which can engage in hydrogen bonding and other interactions that facilitate its role in lipid metabolism and cellular signaling pathways .
The mechanism by which 2-Hydroxy Oleic Acid exerts its effects involves:
Research indicates that treatment with 2-Hydroxy Oleic Acid can significantly increase levels of ceramide and other sphingolipids while decreasing levels of lactosylceramides, indicating a shift in lipid metabolism towards pro-apoptotic pathways .
Relevant studies have characterized these properties using techniques such as differential scanning calorimetry and thermogravimetric analysis .
2-Hydroxyoleic acid (2OHOA) exerts potent anticancer effects primarily through membrane lipid therapy (MLT), which remodels cancer cell membranes to alter signaling pathways and induce cell cycle arrest or apoptosis. By incorporating into plasma membranes, 2OHOA modifies lipid composition and microdomain organization, increasing sphingomyelin (SM) synthesis via sphingomyelin synthase (SMS) activation. This SM enrichment occurs selectively in cancer cells (which exhibit baseline SM deficiency) and triggers downstream effects including dihydrofolate reductase (DHFR) repression. DHFR knockdown critically impairs tetrahydrofolate synthesis, blocking DNA replication and arresting the cell cycle at G1/S phase in solid tumors (e.g., lung adenocarcinoma A549 cells) or inducing apoptosis in hematological cancers (e.g., Jurkat leukemia cells). Folinic acid supplementation reverses these effects, confirming DHFR’s pivotal role [1] [2].
Concurrently, 2OHOA disrupts mitochondrial function by uncoupling oxidative phosphorylation (OxPhos), depleting ATP, and elevating reactive oxygen species (ROS). In glioblastoma LN-229 cells, ROS surges activate stress-response pathways that synergize with cell cycle arrest. Antioxidants like N-acetylcysteine mitigate this effect, underscoring ROS’s contribution to 2OHOA’s cytotoxicity [1] [6]. Furthermore, 2OHOA inhibits the Notch-Furin axis in glioblastoma by binding Furin, a proprotein convertase. This inactivates Notch2 processing and downregulates Notch3 transcription, suppressing the oncogenic HES1 pathway and impairing tumor survival [5].
Table 1: Anticancer Mechanisms of 2OHOA Across Cancer Models
Cancer Type | Cell Line/Model | Primary Mechanism | Key Molecular Effects | Functional Outcome |
---|---|---|---|---|
Lung Adenocarcinoma | A549 | DHFR repression | ↓ Tetrahydrofolate, ↓ DNA synthesis | G1/S cell cycle arrest |
Glioblastoma | LN-229, U-87 MG | ROS induction + Notch inhibition | ↑ Mitochondrial uncoupling, ↓ HES1 expression | Apoptosis, autophagy |
Leukemia | Jurkat | DHFR repression + SMS activation | ↓ Bcl-2, PARP cleavage | Caspase-dependent apoptosis |
Colorectal Adenocarcinoma | HT-29 | Membrane remodeling | ↑ Sphingomyelin, ↓ Ras membrane localization | Cell cycle arrest |
2OHOA modulates cardiovascular activity by upregulating Gαs proteins and enhancing cAMP-dependent signaling, resulting in vasodilation and reduced blood pressure. In hypertensive Sprague-Dawley rats, 7-day 2OHOA treatment (intraperitoneal/oral) reduced systolic blood pressure by 20–26 mm Hg without affecting heart rate. Mechanistically, 2OHOA increased Gαs density in cardiac and aortic membranes, elevating cAMP production upon β-adrenergic receptor stimulation. This augmented cAMP activates protein kinase A (PKA), which phosphorylates calcium-handling proteins and potassium channels to promote vasodilation [4] [10].
Notably, 2OHOA’s effects exhibit regional specificity in cardiomyocytes. It enhances contractility and calcium transients ([Ca²⁺]ᵢ) in ventricular myocytes by ~95% but leaves septal myocytes unaffected. This disparity aligns with 4-aminopyridine (a voltage-gated K⁺ channel blocker) activity, suggesting 2OHOA inhibits transient outward K⁺ currents (Iₜₒ) to prolong action potentials and boost calcium influx. Unlike receptor-targeted agents, 2OHOA’s action stems from membrane integration, which reorganizes lipid rafts and concentrates Gαs/cAMP machinery [4] [10].
Table 2: Cardiovascular Effects of 2OHOA in Preclinical Models
Parameter | Effect of 2OHOA | Molecular Mechanism | Functional Impact |
---|---|---|---|
Systolic Blood Pressure | ↓ 20–26 mm Hg | ↑ Gαs membrane density, ↑ cAMP synthesis | Sustained antihypertensive response |
Ventricular [Ca²⁺]ᵢ | ↑ 95% | Inhibition of Iₜₒ K⁺ channels | Enhanced contractility |
PKA/PKCα Activity | ↑ Membrane translocation | cAMP-dependent kinase activation | Amplified vasodilatory signaling |
2OHOA suppresses cancer proliferation by modulating the voltage-gated potassium channel Kv10.1, an oncoprotein overexpressed in 70% of non-CNS tumors. Kv10.1 regulates cell cycle progression via conductive ion flow and non-conductive scaffolding functions. In electrophysiological studies, 2OHOA (200 µM) increased Kv10.1 current amplitude by 45% at activation thresholds (–30 mV) and shifted its conductance-voltage curve toward negative potentials. This acceleration of activation kinetics promotes channel opening, which paradoxically suppresses proliferation in Kv10.1-expressing cells (e.g., MCF-7 breast cancer) [3] [7].
The antiproliferative effect arises from 2OHOA’s interference with Kv10.1’s non-conductive roles. In HEK-293 cells expressing a non-conducting Kv10.1 mutant (F456A), 2OHOA still inhibited proliferation, confirming ion flow independence. Instead, 2OHOA disrupts Kv10.1’s scaffolding interactions with β-catenin or cyclins, impeding G1/S progression. Synergy with the channel blocker astemizole further validates Kv10.1 as a target: Combining 5 µM astemizole with 100 µM 2OHOA reduced MCF-7 viability by >60% versus either agent alone [3] [7].
Table 3: 2OHOA-Induced Kv10.1 Modulation and Functional Consequences
Kv10.1 Parameter | Effect of 2OHOA | Technical Assessment | Proliferation Impact |
---|---|---|---|
Current Amplitude | ↑ 45% at –30 mV | Whole-cell patch clamp (HEK-293 cells) | Context-dependent via membrane remodeling |
Activation Kinetics | Accelerated by 2-fold | Voltage-step protocols | Alters downstream signaling cascades |
Half-activation Voltage (V₁/₂) | Shifted –15 mV | Boltzmann fitting of G-V curves | Modulates cell cycle progression |
Non-conductive Function | Disrupted scaffold complexes | Mutant (F456A) proliferation assays | G1/S arrest independent of ion flow |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7